5-chloro-N-cycloheptyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine
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Overview
Description
5-chloro-N-cycloheptyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a cycloheptyl group, and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cycloheptyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chloro and cycloheptyl groups. The final step involves the sulfonylation of the thiazole ring with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cycloheptyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-chloro-N-cycloheptyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-cycloheptyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide
- 5-chloro-N-cyclopentyl-4-methyl-2-propoxybenzenesulfonamide
- 5-chloro-N-cyclopentyl-4-methylpicolinamide
Uniqueness
5-chloro-N-cycloheptyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C17H21ClN2O2S2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
5-chloro-N-cycloheptyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H21ClN2O2S2/c1-12-8-10-14(11-9-12)24(21,22)16-15(18)23-17(20-16)19-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,19,20) |
InChI Key |
PILVGRUQUFKODV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3CCCCCC3)Cl |
Origin of Product |
United States |
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